3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
Description
Properties
Molecular Formula |
C23H22ClN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H22ClN3O2/c1-29-17-4-5-20-18(13-17)19-14-27(10-7-21(19)25-20)23(28)8-11-26-9-6-15-2-3-16(24)12-22(15)26/h2-6,9,12-13,25H,7-8,10-11,14H2,1H3 |
InChI Key |
DORDWWPRDKDXAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4C=CC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone , identified by its CAS number 1630836-24-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the pharmacological properties and biological significance of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.9 g/mol . Its structure features an indole moiety and a tetrahydro-pyridoindole framework, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1630836-24-6 |
| Molecular Formula | |
| Molecular Weight | 407.9 g/mol |
Antitumor Activity
Research indicates that compounds with indole and tetrahydro-pyridoindole structures often exhibit significant antitumor properties. A study highlighted that tetrahydro-β-carbolines (THβCs), structurally related to our compound of interest, have shown promising results in inhibiting tumor growth through various mechanisms, including modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Properties
The indole derivatives have been recognized for their antimicrobial effects. In particular, studies have demonstrated that compounds similar to this compound exhibit activity against a range of bacterial strains. The presence of chlorine in the structure enhances its potency against certain pathogens .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of related compounds suggest that they may play a role in mitigating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in the indole and tetrahydro-pyridoindole moieties can lead to significant differences in pharmacological effects. For instance, modifications at specific positions on the indole ring have been shown to enhance antitumor activity and selectivity towards cancer cells .
Case Studies
- Antimalarial Activity : A series of studies focusing on THβC derivatives demonstrated their effectiveness against Plasmodium falciparum, with some compounds showing lower MIC values than traditional antimalarials like chloroquine . This suggests potential applications in treating malaria.
- HDAC Inhibition : Compounds with similar structures have been studied as histone deacetylase (HDAC) inhibitors. These inhibitors are important in cancer therapy due to their role in regulating gene expression related to cell cycle progression and apoptosis .
Scientific Research Applications
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 403.5 g/mol. Its structure incorporates both indole and tetrahydropyridoindole moieties, which are known for their diverse biological activities. The presence of a chloro group and methoxy substituents enhances its chemical properties, influencing its reactivity and biological interactions.
Pharmacological Applications
The compound has been investigated for various pharmacological applications:
-
Anticancer Activity :
- Research indicates that compounds with similar structural features to this molecule exhibit significant anticancer properties. For instance, derivatives of tetrahydro-β-carbolines have shown effectiveness against various cancer cell lines by modulating estrogen receptors .
- A notable study reported that analogs of this compound demonstrated selective down-regulation of estrogen receptors, suggesting potential use in treating hormone-dependent cancers .
- Antimicrobial Properties :
- Neuroprotective Effects :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the indole or tetrahydropyridine rings can significantly impact biological activity:
| Modification | Impact on Activity |
|---|---|
| Chlorine Position | Affects binding affinity to biological targets |
| Methoxy Substitution | May enhance solubility and bioavailability |
| Tetrahydropyridine Variations | Can lead to increased potency or selectivity |
Research has demonstrated that specific substitutions can lead to enhanced potency against cancer cell lines or improved selectivity for particular receptors .
Case Studies
Several studies have documented the biological activities associated with this compound:
- Study on Anticancer Properties : In vitro studies revealed that derivatives of the compound exhibited IC50 values significantly lower than standard anticancer drugs. For example, compounds with specific substitutions showed IC50 values as low as 0.06 μM against certain cancer cell lines .
- Antimicrobial Screening : A series of indole derivatives were screened against resistant bacterial strains, with some exhibiting MIC values lower than those of conventional antibiotics, indicating potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Insights from Structural Comparisons
Linker Flexibility and Length The propanone linker in the target compound provides greater conformational flexibility compared to the ethanone analogue (CAS: 1351701-37-5), which may enhance binding to sterically constrained targets .
Substituent Effects on Bioactivity The 8-methoxy group in the target compound likely improves solubility compared to the trifluoromethoxy group in ’s analogue, which is more lipophilic and metabolically stable . 6-Chloroindole in the target compound may enhance receptor affinity compared to the dimethylaminoindole in ’s compound, where the electron-donating NMe2 group could alter electronic properties .
Heterocyclic Core Modifications
Preparation Methods
Cyclocondensation of Tryptamine Derivatives
A common route involves the cyclocondensation of tryptamine derivatives with carbonyl compounds. For example, reacting 8-methoxytryptamine with a cyclic ketone under acidic conditions generates the tetrahydropyridoindole framework. This method benefits from readily available starting materials but requires precise control of reaction conditions to avoid over-oxidation.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ palladium-catalyzed cross-coupling to construct the pyridoindole system. A procedure adapted from pyrido[2,3-b]indole synthesis uses 3-bromo-1H-indole and a morpholine derivative in the presence of Pd2(dba)3 and BINAP as ligands. The reaction proceeds in t-BuOH at 110°C for 8 hours, yielding the cyclized product after purification via silica gel chromatography (hexanes/ethyl acetate).
Functionalization of the Indole Moiety
The 6-chloroindole component is introduced through electrophilic substitution or halogenation.
Direct Chlorination
Chlorination of 1H-indole using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C selectively substitutes the 6-position, yielding 6-chloro-1H-indole . This method achieves regioselectivity through careful temperature control and stoichiometry.
Ullmann-Type Coupling
For higher yields, a copper-catalyzed Ullmann coupling between indole and chlorobenzene derivatives has been reported. Using CuI and 1,10-phenanthroline in DMSO at 120°C, this method affords 6-chloroindole in 78% yield after column chromatography.
Assembly of the Propanone Linker
The propanone spacer connects the indole and pyridoindole units via nucleophilic acyl substitution.
Acylation of the Pyridoindole Nitrogen
The tetrahydropyridoindole nitrogen undergoes acylation with 3-chloropropionyl chloride in dichloromethane with triethylamine as a base. This step forms 1-(3-chloropropionyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole , which is isolated in 85% yield after aqueous workup.
Nucleophilic Displacement
The chloropropionyl intermediate reacts with 6-chloro-1H-indole in acetonitrile using K2CO3 as a base. Heating at 80°C for 12 hours facilitates the nucleophilic displacement, yielding the target compound after recrystallization from ethanol/water .
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined one-pot method combines cyclization and acylation steps. Starting with 8-methoxytryptamine and 3-chloropropionyl chloride , the reaction proceeds in toluene with p-TsOH as a catalyst. After 6 hours at reflux, 6-chloroindole is added directly, achieving a 70% overall yield.
Reductive Amination
An alternative approach uses reductive amination between 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbaldehyde and 3-(6-chloro-1H-indol-1-yl)propan-1-amine . Employing NaBH3CN in methanol at room temperature affords the target compound in 65% yield.
Optimization and Challenges
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance halogenation but may lead to side reactions during acylation. Catalytic systems using Pd2(dba)3 and BINAP improve cross-coupling yields but require rigorous exclusion of oxygen.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrido[4,3-b]indole core in this compound?
- Methodological Answer : The pyrido[4,3-b]indole system can be synthesized via cyclization of appropriately substituted precursors. For example, describes using NaH in DMF to facilitate alkylation of indole derivatives, followed by NaBH₄ reduction to stabilize intermediates. Key steps include protecting the indole nitrogen to prevent undesired side reactions and employing column chromatography (ethyl acetate/hexane gradients) for purification . Reflux conditions in xylene (as in ) may also aid in cyclization .
Q. How can NMR spectroscopy confirm the substitution pattern of the chloro and methoxy groups?
- Methodological Answer :
- ¹H-NMR : The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm. Adjacent protons on the aromatic ring (e.g., H-7 of the indole) may show deshielding due to the electron-withdrawing chloro substituent.
- NOE Experiments : Irradiating the methoxy proton could enhance signals from spatially close protons, confirming its position at C-8 of the pyridoindole system (see for analogous structural validation via crystallography) .
- ¹³C-NMR : The chloro-substituted carbon (C-6) exhibits a distinct downfield shift (~125–130 ppm) compared to non-halogenated carbons .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to separate polar byproducts ( ) .
- Recrystallization : Methanol or 2-propanol (as in ) can improve purity, leveraging differences in solubility between the product and impurities .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with serotonin receptors, given its structural analogy to tryptamine derivatives?
- Methodological Answer :
- Ligand Preparation : Generate the 3D structure using tools like Open Babel, optimizing geometry with DFT (e.g., B3LYP/6-31G*).
- Target Selection : Dock into 5-HT₂A or 5-HT₃ receptor homology models (PDB templates: 6WGT, 6NP0).
- Validation : Compare predicted binding poses with X-ray data of analogous indole derivatives ( ) to assess steric compatibility of the methoxy group and chloro substituent .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities, focusing on π-π stacking (indole rings) and halogen bonding (Cl-substituent) .
Q. What strategies resolve contradictions between theoretical and experimental mass spectrometry (MS) data?
- Methodological Answer :
- High-Resolution MS (HRMS) : Compare experimental [M+H]⁺ with theoretical values (e.g., reports HR-ESI-MS for validation). Discrepancies >2 ppm suggest isotopic interference or adduct formation .
- Fragmentation Analysis : Use tandem MS (MS/MS) to map cleavage patterns. For example, loss of the methoxy group (-32 Da) or chloro radical (-35 Da) confirms substituent positions.
- Isotopic Pattern Matching : The chlorine atom (³⁵Cl/³⁷Cl ~3:1 ratio) should produce a characteristic doublet in the molecular ion cluster .
Q. How can reaction conditions be optimized to suppress byproduct formation during the propanone linker synthesis?
- Methodological Answer :
- Temperature Control : Maintain –20°C during nucleophilic substitution (e.g., diazomethane reactions in ) to minimize diketone byproducts .
- Catalyst Screening : Test Lewis acids like ZnCl₂ or CeCl₃ to enhance carbonyl reactivity while reducing side reactions.
- DoE (Design of Experiments) : Use factorial designs (as in ) to optimize solvent (e.g., dichloromethane vs. THF), stoichiometry, and reaction time .
Q. What advanced NMR techniques elucidate the conformational dynamics of the tetrahydro-2H-pyridoindole ring?
- Methodological Answer :
- VT-NMR (Variable Temperature) : Probe ring puckering by analyzing signal splitting at temperatures from 25°C to –40°C.
- ROESY : Identify through-space correlations between the propanone linker and pyridoindole protons to map flexible regions.
- ¹³C Relaxation Studies : Measure T₁/T₂ times to assess rotational mobility of the methoxy group .
Q. How can X-ray crystallography data inform structure-activity relationship (SAR) studies for neuropharmacological targets?
- Methodological Answer :
- Crystal Structure Analysis : Use data from analogous compounds ( ) to measure bond angles and torsion critical for receptor binding. For example, the dihedral angle between indole and pyridoindole rings influences π-stacking efficiency .
- Electrostatic Potential Mapping : Compare charge distribution with known inhibitors (e.g., serotonin reuptake blockers) to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
